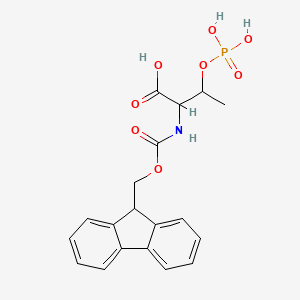![molecular formula C23H23NO2S B15157028 2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-s-trityl-l-cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is characterized by the presence of a trityl group attached to the sulfur atom of cysteine and a methyl group attached to the nitrogen atom. The trityl group is often used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-methyl-s-trityl-l-cysteine typically involves the protection of the thiol group of cysteine with a trityl group. This can be achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine. The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of n-methyl-s-trityl-l-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: N-methyl-s-trityl-l-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trityl group can be removed under reductive conditions using reagents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or borane.
Substitution: Trifluoroacetic acid or other strong acids for deprotection.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: N-methyl-s-trityl-l-cysteine is widely used in peptide synthesis as a protecting group for the thiol group of cysteine. It facilitates the synthesis of complex peptides by preventing unwanted side reactions involving the thiol group .
Biology: In biological research, n-methyl-s-trityl-l-cysteine is used to study the role of cysteine residues in protein function and structure. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: It is also used in the synthesis of peptide-based therapeutics .
Industry: In the industrial sector, n-methyl-s-trityl-l-cysteine is used in the large-scale synthesis of peptides and proteins for various applications, including pharmaceuticals and biotechnology .
作用机制
N-methyl-s-trityl-l-cysteine exerts its effects primarily through the protection of the thiol group of cysteine. The trityl group prevents unwanted reactions involving the thiol group, allowing for selective modification of other functional groups. The methyl group on the nitrogen atom enhances the stability of the compound and facilitates its incorporation into peptides .
相似化合物的比较
S-trityl-l-cysteine: Similar to n-methyl-s-trityl-l-cysteine but lacks the methyl group on the nitrogen atom.
N-methyl-l-cysteine: Lacks the trityl group on the sulfur atom.
S-trityl-l-homocysteine: Similar structure but with an additional methylene group in the side chain.
Uniqueness: N-methyl-s-trityl-l-cysteine is unique due to the presence of both the trityl and methyl groups, which provide enhanced stability and selectivity in peptide synthesis. The combination of these groups allows for more efficient and selective protection of the thiol group, making it a valuable tool in synthetic chemistry .
属性
分子式 |
C23H23NO2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
2-(methylamino)-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C23H23NO2S/c1-24-21(22(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,17H2,1H3,(H,25,26) |
InChI 键 |
PXMXFOSNVQYOOX-UHFFFAOYSA-N |
规范 SMILES |
CNC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


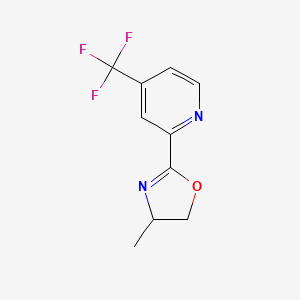
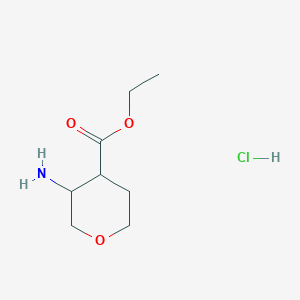
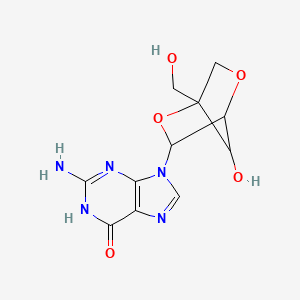
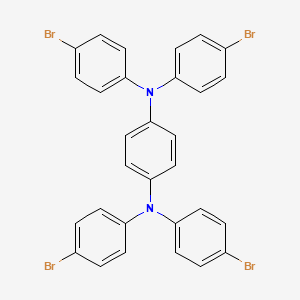
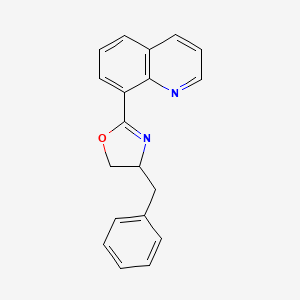
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)
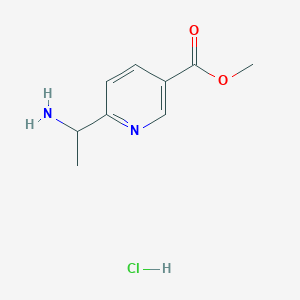
![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
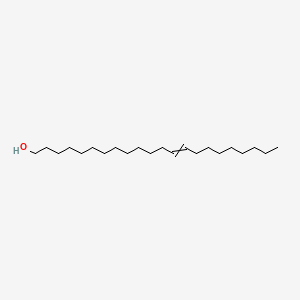
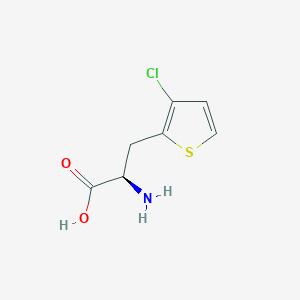
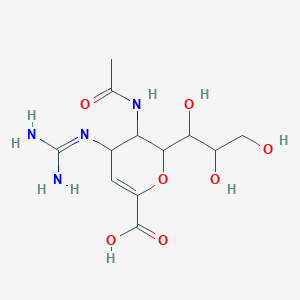
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B15157010.png)
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
